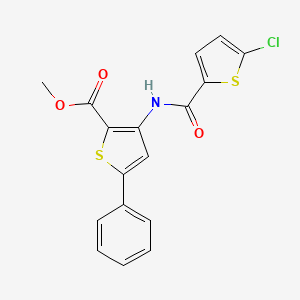

Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Descripción

Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a phenyl substituent at the 5-position and a 5-chlorothiophene-2-carboxamido group at the 3-position of the central thiophene ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active thiophene derivatives, though specific biological data remain undisclosed in the provided evidence.

Propiedades

IUPAC Name |

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S2/c1-22-17(21)15-11(19-16(20)12-7-8-14(18)23-12)9-13(24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNKYACNSIVEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has been studied for its potential biological activity. It may serve as a probe for studying enzyme interactions or as a precursor for bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features could be exploited to create drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural Analogues and Comparative Analysis

Key Structural Analogues

Two closely related compounds are identified for comparison:

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate (CAS 113387-58-9)

Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate (CAS 731012-09-2)

Table 1: Structural and Functional Group Comparison

Physicochemical and Pharmacological Comparisons

Key Differences in Properties:

Solubility and Lipophilicity :

- The target compound ’s carboxamido group may enhance aqueous solubility compared to the sulfonyl group in the methyl 3-(chlorosulfonyl) analogue .

- The ethyl ester in the 2,4-dichlorophenyl derivative likely increases lipophilicity relative to the methyl ester in the target compound.

The 2,4-dichlorophenyl group in the ethyl ester derivative amplifies electron-withdrawing character compared to the phenyl group in the target compound, possibly altering binding affinity in biological systems.

The target compound’s carboxamido group could enable interactions with biological targets (e.g., kinases or proteases), though experimental validation is required.

Computational Insights into Molecular Properties

Density functional theory (DFT) studies, such as those employing hybrid exchange-correlation functionals (e.g., B3LYP ), could predict thermochemical properties (e.g., atomization energies) and electronic structures. These methods are critical for understanding substituent effects on stability and reactivity, particularly for optimizing synthetic routes or biological activity.

Actividad Biológica

Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of a chlorothiophene moiety, suggest potential applications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C17H12ClNO3S2

- Molecular Weight : 367.86 g/mol

- CAS Number : 2204368-63-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as a probe for studying enzyme interactions or serve as a precursor for bioactive compounds. Its mechanism of action is likely linked to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

- Receptor Interaction : It could bind to various receptors, influencing signaling pathways and cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Its structural similarities to known anti-inflammatory agents suggest potential use in treating inflammatory diseases.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines.

- Enzyme Inhibition Study : Research focused on the compound's ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. The results demonstrated significant inhibition (IC50 = 15 µM), suggesting its potential role in managing gout and hyperuricemia.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate | Bromo | 20 | Moderate cytotoxicity |

| Methyl 3-(5-fluorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate | Fluoro | 25 | Low anti-inflammatory |

| This compound | Chloro | 15 | High anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.